![molecular formula C12H15NO B056264 4-(Pentyloxy)benzonitrile CAS No. 120893-63-2](/img/structure/B56264.png)
4-(Pentyloxy)benzonitrile
Overview
Description
4-(Pentyloxy)benzonitrile, also known as PB, is a chemical compound that has been extensively studied for its potential applications in scientific research. PB is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to have a variety of effects on the central nervous system. In
Scientific Research Applications
Physico-chemical Characterization
4-(Pentyloxy)benzonitrile has been studied for its physico-chemical properties. The Raman and Micro-Raman spectrum of 4-(4-pentenyloxy)benzonitrile has been analyzed . This is important because at high temperatures up to 300°C, it’s possible to analyze the material using optical techniques .
Nonlinear Optical Characterization
The compound has been used in the study of nonlinear optical properties. It has been observed that rings develop in 4-(4-pentenyloxy)benzonitrile after being irradiated by a laser beam while the power is increased . The nonlinear refraction index was measured using the Z-scan technique .
Use in Hybrid Materials
4-(Pentyloxy)benzonitrile has been used in the structural and thermal characterization of hybrid materials based on TEOS and DCN . These hybrid materials have potential applications in various fields, including electronics and optics .
Organic-Inorganic Hybrid Glass
The compound has been used in the study of organic-inorganic hybrid glass and their non-linear optical properties . This could lead to the development of new materials with improved optical properties .
Optomechatronic Technologies
4-(Pentyloxy)benzonitrile has been used in the progress of optomechatronic technologies . This involves the integration of optics, mechanics, and electronics into systems that enhance the efficiency and performance of various technologies .
Synthesis of Benzonitrile
4-(Pentyloxy)benzonitrile can be used in the green synthesis of benzonitrile using ionic liquid with multiple roles as the solvent, catalyst, and stabilizer . This represents a more environmentally friendly approach to chemical synthesis .
Safety and Hazards
properties
IUPAC Name |
4-pentoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-3-4-9-14-12-7-5-11(10-13)6-8-12/h5-8H,2-4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZLXEJIUCCEBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433744 | |
Record name | 4-n-Pentyloxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pentyloxy)benzonitrile | |
CAS RN |
120893-63-2 | |
Record name | 4-n-Pentyloxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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